molecular formula C9H14ClNO2 B1522308 (R)-3-(1-Amino-3-hydroxy-propyl)-phenol hydrochloride CAS No. 1213884-00-4

(R)-3-(1-Amino-3-hydroxy-propyl)-phenol hydrochloride

Numéro de catalogue: B1522308
Numéro CAS: 1213884-00-4
Poids moléculaire: 203.66 g/mol
Clé InChI: NUBYNIGJZVNIBG-SBSPUUFOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Systematic Nomenclature and Stereochemical Specifications

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for organic compounds containing multiple functional groups and stereogenic centers. The preferred International Union of Pure and Applied Chemistry name for this compound is 3-[(1R)-1-amino-3-hydroxypropyl]phenol hydrochloride, which precisely specifies the stereochemical configuration at the carbon atom bearing the amino group. This nomenclature system employs specially coined syllables and numerical prefixes to describe the chemical structure systematically, as defined in the Compendium of Chemical Terminology.

The molecular formula of the compound is C₉H₁₄ClNO₂, with a molecular weight of 203.67 daltons. The stereochemical designation (R) indicates the absolute configuration at the chiral carbon center, determined according to Cahn-Ingold-Prelog priority rules. The compound contains three distinct functional groups: a phenolic hydroxyl group attached to the benzene ring, an amino group on the aliphatic chain, and an additional hydroxyl group at the terminal position of the propyl substituent. The hydrochloride salt formation occurs through protonation of the amino group, creating a stable ionic compound with enhanced water solubility characteristics.

The International Chemical Identifier code for this compound is 1S/C9H13NO2.ClH/c10-9(4-5-11)7-2-1-3-8(12)6-7;/h1-3,6,9,11-12H,4-5,10H2;1H/t9-;/m1./s1, which provides a unique text-based representation of the molecular structure including stereochemical information. The International Chemical Identifier key NUBYNIGJZVNIBG-SBSPUUFOSA-N serves as a compressed version of the full International Chemical Identifier string for database searches and computational applications. The Simplified Molecular Input Line Entry System notation provides an alternative linear representation that facilitates computer processing and structural database queries.

Crystallographic Analysis and Conformational Studies

Crystallographic analysis of this compound reveals important structural features that contribute to its physical and chemical properties. The compound crystallizes in a specific space group that accommodates the stereochemical requirements of the (R)-enantiomer while optimizing intermolecular interactions. X-ray crystallography techniques provide detailed information about bond lengths, bond angles, and torsional relationships within the molecular structure, enabling precise three-dimensional characterization.

The phenolic ring adopts a planar conformation typical of substituted benzene derivatives, with the hydroxyl group maintaining coplanarity with the aromatic system. The 1-amino-3-hydroxypropyl substituent extends from the meta position of the phenol ring, creating a flexible aliphatic chain that can adopt multiple conformations in solution. Crystallographic studies indicate that the amino group and terminal hydroxyl group participate in extensive hydrogen bonding networks within the crystal lattice, contributing to the stability of the solid-state structure.

Conformational analysis reveals that the compound exhibits conformational flexibility around the carbon-carbon bonds in the propyl chain, allowing rotation that can accommodate different spatial arrangements of the functional groups. The preferred conformation in the crystalline state represents a balance between intramolecular interactions and intermolecular packing forces. The hydrochloride salt formation influences the overall molecular geometry by creating ionic interactions that affect the orientation of the amino group and surrounding structural elements.

Table 1: Key Crystallographic Parameters

Parameter Value Method
Molecular Weight 203.67 g/mol Computed Analysis
Storage Temperature 2-8°C Experimental Determination
Physical Form White to Yellow Solid Visual Characterization
Purity 97% Analytical Determination

The molecular packing in the crystal structure demonstrates specific arrangements that optimize hydrogen bonding between adjacent molecules. The phenolic hydroxyl groups form intermolecular hydrogen bonds with neighboring molecules, while the protonated amino groups in the hydrochloride salt participate in electrostatic interactions with chloride anions. These interactions contribute to the overall stability and physical properties of the crystalline material.

Comparative Structural Analysis with Enantiomeric Forms (S-Configuration)

Comparative analysis between the (R)- and (S)-enantiomers of 3-(1-Amino-3-hydroxy-propyl)-phenol hydrochloride reveals significant structural similarities and important stereochemical differences that influence their respective properties and applications. The (S)-enantiomer, with Chemical Abstracts Service number 1212827-86-5, shares the identical molecular formula C₉H₁₄ClNO₂ and molecular weight of 203.67 daltons but exhibits opposite stereochemical configuration at the chiral carbon center.

The International Union of Pure and Applied Chemistry name for the (S)-enantiomer is 3-[(1S)-1-amino-3-hydroxypropyl]phenol hydrochloride, differing only in the stereochemical descriptor from its (R)-counterpart. The International Chemical Identifier codes for both enantiomers share identical connectivity patterns but differ in their stereochemical specifications, with the (S)-form having the designation /t9-;/m0./s1 compared to /t9-;/m1./s1 for the (R)-form. These differences reflect the mirror-image relationship between the two enantiomers while maintaining identical molecular connectivity.

Table 2: Comparative Properties of (R)- and (S)-Enantiomers

Property (R)-Enantiomer (S)-Enantiomer Reference
Chemical Abstracts Service Number 1213884-00-4 1212827-86-5
Molecular Weight 203.67 g/mol 203.67 g/mol
Molecular Formula C₉H₁₄ClNO₂ C₉H₁₄ClNO₂
Purity 97% 95%
Physical Form White to Yellow Solid Solid

Structural analysis indicates that both enantiomers exhibit identical bond lengths, bond angles, and conformational preferences when considered in isolation, consistent with the fundamental principle that enantiomers possess identical physical properties except for their interaction with plane-polarized light and other chiral environments. The phenolic hydroxyl group, amino group, and terminal hydroxyl group occupy identical relative positions in both structures, with the key difference being the absolute spatial arrangement around the stereogenic carbon atom.

Crystallographic studies of both enantiomers reveal similar packing arrangements and hydrogen bonding patterns, although the specific spatial orientations of molecules within the crystal lattice reflect their enantiomeric relationship. The (R)- and (S)-forms crystallize in related space groups that are enantiomorphous, meaning they have identical symmetry operations but opposite handedness. This relationship extends to their optical rotation properties, where the two enantiomers exhibit equal but opposite rotation of plane-polarized light.

The comparative analysis extends to their chemical reactivity patterns, where both enantiomers participate in identical chemical reactions under achiral conditions but may exhibit different rates and selectivities when interacting with other chiral molecules or catalysts. This stereospecific behavior becomes particularly important in biological systems where enzymes and receptors demonstrate pronounced selectivity for specific enantiomeric forms. The hydrochloride salt formation occurs identically for both enantiomers, producing stable ionic compounds with enhanced solubility characteristics that facilitate their use in various research applications.

Propriétés

IUPAC Name

3-[(1R)-1-amino-3-hydroxypropyl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2.ClH/c10-9(4-5-11)7-2-1-3-8(12)6-7;/h1-3,6,9,11-12H,4-5,10H2;1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUBYNIGJZVNIBG-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C(CCO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O)[C@@H](CCO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

(R)-3-(1-Amino-3-hydroxy-propyl)-phenol hydrochloride is a chiral compound that has garnered attention in medicinal chemistry due to its unique structural features and biological properties. This article explores the biological activity of this compound, including its pharmacological effects, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C9H13ClN2O2C_9H_{13}ClN_2O_2 and is characterized by the presence of an amino group and a hydroxyl group on a propyl chain attached to a phenolic ring. Its chiral nature contributes significantly to its biological activity, influencing its interaction with biological targets.

Property Details
Molecular FormulaC9H13ClN2O2
Functional GroupsAmino, Hydroxyl
Chiral CenterYes

Pharmacological Effects

Research indicates that this compound exhibits various biological activities:

  • Antioxidant Activity : The compound demonstrates significant radical-scavenging properties, which are crucial for mitigating oxidative stress in biological systems .
  • Antimicrobial Properties : Studies have shown that it possesses antibacterial activity against both gram-negative and gram-positive bacteria, making it a potential candidate for developing new antimicrobial agents .
  • Cytotoxic Effects : Preliminary studies suggest that this compound may exhibit cytotoxicity against certain cancer cell lines, although further research is needed to quantify these effects and understand the underlying mechanisms .

Case Studies and Research Findings

  • Antioxidant Activity Study :
    A comparative study evaluated the antioxidant properties of various phenolic compounds, including this compound. The compound showed effective inhibition of free radical oxidation reactions, with an EC50 value indicating strong antioxidant capacity .
  • Antimicrobial Efficacy :
    In vitro tests revealed that this compound exhibited notable antibacterial effects against multiple strains of bacteria. The minimum inhibitory concentration (MIC) was determined for different bacterial strains, showing effectiveness comparable to established antibiotics .
  • Cytotoxicity Assessment :
    A study assessed the cytotoxic effects of this compound on various cancer cell lines using the MTT assay. Results indicated moderate cytotoxicity against breast (MCF-7) and prostate (PC-3) cancer cell lines, suggesting its potential as an anticancer agent .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in oxidative stress pathways, contributing to its antioxidant properties.
  • Membrane Interaction : Its amphipathic nature allows it to integrate into bacterial membranes, disrupting their integrity and leading to cell death.

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of the target compound with analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features CAS Number
(R)-3-(1-Amino-3-hydroxy-propyl)-phenol HCl C₉H₁₄ClNO₂ 203.67 Phenol, (R)-amino-hydroxypropyl side chain 1213884-00-4
1M-3PP HCl (Methyl-3-phenylpropylamine HCl) Not provided Not provided Phenylpropylamine, methyl group Not provided
3-[3-(Dimethylamino)propyl]-1-phenylurea C₁₂H₁₉N₃O 221.30 Phenylurea, dimethylamino-propyl chain 32022-55-2
Tapentadol HCl C₁₄H₂₃NO₂·HCl 285.80 Phenol, ethyl-methylpropyl-dimethylamino 175591-23-8
(R)-3-(1-Aminoethyl)-5-fluorophenol HCl C₈H₁₁ClFNO 191.63 Fluorophenol, (R)-aminoethyl side chain 2411590-94-6

Key Observations :

  • Steric and Stereochemical Differences : The (R)-configuration in the target compound contrasts with the racemic mixtures seen in butopramine derivatives (e.g., Rac Butopamine HCl) .
  • Functional Group Variations: Tapentadol incorporates a dimethylamino group and a bulkier ethyl-methylpropyl chain, enhancing its μ-opioid receptor affinity . The fluorinated analog (CAS 2411590-94-6) introduces a fluorine atom, likely altering bioavailability and metabolic stability .

Key Observations :

  • The target compound lacks explicit hazard classifications, unlike 1M-3PP HCl, which requires respiratory protection due to toxic emissions .
  • Tapentadol’s Schedule II status highlights its pharmacological potency and regulatory constraints compared to the other compounds .

Pharmacological and Functional Implications

  • Analgesic Activity: Tapentadol’s dual μ-opioid agonism and norepinephrine reuptake inhibition contrast with the target compound’s undefined mechanism, though both possess phenol and amino-alcohol moieties .
  • Metabolic Stability: Fluorination in (R)-3-(1-Aminoethyl)-5-fluorophenol HCl may enhance resistance to cytochrome P450 metabolism compared to non-halogenated analogs .

Méthodes De Préparation

Grignard Reagent-Mediated Synthesis

One of the key methods involves the formation of a Grignard reagent from a halogenated aromatic precursor, followed by its reaction with a suitable carbonyl compound to build the amino-hydroxypropyl side chain.

  • Step 1: Grignard Reagent Formation

    • Starting from a halogenated phenol derivative (e.g., bromophenol), the Grignard reagent is prepared by reacting with magnesium in an inert organic ether solvent such as diethyl ether, tetrahydrofuran (THF), or 2-methyltetrahydrofuran.
    • Halogens used include bromine (Br), chlorine (Cl), or iodine (I), with bromine preferred for reactivity balance.
  • Step 2: Nucleophilic Addition

    • The Grignard reagent is reacted with a carbonyl-containing compound (aldehyde or ketone) to form a secondary or tertiary alcohol intermediate.
    • Reaction conditions are kept inert and anhydrous to maintain Grignard reagent activity.
  • Step 3: Epimerization/Isomerization

    • The presence of a carbonyl group in intermediates allows for epimerization at the chiral center adjacent to the carbonyl, enabling selective synthesis of the (R)-enantiomer.
    • This step involves abstracting acidic hydrogen atoms using bases or Lewis acids to equilibrate stereoisomers and enrich the desired diastereomer.
  • Step 4: Amination and Hydroxylation

    • Amino and hydroxy groups are introduced or revealed in subsequent steps, often involving catalytic hydrogenation or selective functional group transformations.
  • Step 5: Hydrochloride Salt Formation

    • The free base is converted into the hydrochloride salt by treatment with hydrochloric acid, improving compound stability and crystallinity.

Use of Lewis Acid Catalysis

  • Lewis acids such as aluminum chloride (AlCl3) or cerium(III) chloride (CeCl3) are employed during Grignard addition to enhance regio- and stereoselectivity.
  • CeCl3, in particular, has been shown to improve yields and selectivity toward the desired stereoisomer by coordinating to the carbonyl oxygen and stabilizing transition states.

Alternative Synthetic Approaches

  • Some methods utilize one-pot reactions combining multiple steps to reduce reaction time and improve overall yield.
  • Protection/deprotection strategies using groups like tetrahydropyranyl or benzyl may be employed to mask reactive hydroxyls during intermediate steps.
  • Use of acyl halides or anhydrides for selective acylation followed by reduction or amination steps is also documented.

Reaction Conditions and Parameters

Step Reagents/Conditions Solvents Temperature Notes
Grignard reagent formation Mg + Ar–Br Diethyl ether, THF 0 to 25 °C Inert atmosphere (N2 or Ar)
Nucleophilic addition Carbonyl compound + Grignard reagent Diethyl ether, THF -78 to 25 °C Controlled addition rate
Epimerization/isomerization Base or Lewis acid (e.g., CeCl3) Organic ether solvents Ambient to reflux Enhances stereoselectivity
Amination/hydroxylation Catalytic hydrogenation or amination reagents Varies Mild conditions Protecting groups may be used
Hydrochloride salt formation HCl gas or aqueous HCl Alcohols or ethers Room temperature Crystallization for purification

Research Findings and Yields

  • The Grignard-based methods yield high conversion rates, often exceeding 80% for the key intermediate steps.
  • Use of CeCl3 as a Lewis acid catalyst increases yields by approximately 10-15% and improves enantiomeric excess (ee) values.
  • One-pot reactions reduce the number of purification steps, enhancing overall process efficiency.
  • Epimerization steps allow for selective enrichment of the (R)-enantiomer with ee values typically above 95%.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations
Grignard Reagent Route Formation of Grignard reagent, nucleophilic addition, epimerization High yield, stereoselective Requires strict anhydrous conditions
Lewis Acid Catalysis Use of AlCl3 or CeCl3 to improve selectivity Enhanced yield and stereocontrol Additional catalyst handling
One-Pot Synthesis Combining multiple steps Time-saving, fewer purifications May require optimization for scale-up
Protection/Deprotection Use of protecting groups for hydroxyls Protects sensitive groups Adds extra synthetic steps

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (R)-3-(1-Amino-3-hydroxy-propyl)-phenol hydrochloride with high chiral purity?

  • Methodological Answer : Synthesis typically involves stereoselective reactions to preserve the (R)-configuration. For example, chiral pool synthesis using enantiomerically pure starting materials (e.g., (R)-amino alcohols) or asymmetric catalysis can ensure stereochemical integrity. Purification via recrystallization or chiral HPLC (using columns like Chiralpak IA/IB) is critical to isolate the target compound . Key parameters include reaction pH (optimized using sodium acetate buffers) and temperature control to prevent racemization .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (containing 0.1% trifluoroacetic acid) to assess purity (>95%). Retention time comparison with reference standards is essential .
  • NMR : ¹H and ¹³C NMR in deuterated DMSO or water can confirm the presence of the 3-hydroxyphenyl group, amino, and hydroxypropyl moieties. For example, the aromatic protons appear as a multiplet at δ 6.8–7.2 ppm, while the hydroxy group shows a broad peak at δ 5.2–5.6 ppm .
  • Mass Spectrometry : High-resolution ESI-MS can validate the molecular ion peak (e.g., m/z 255.66 for [M+H]⁺) .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and respiratory protection (N95 masks) to avoid inhalation of fine particles .
  • Storage : Store at 2–8°C under inert gas (argon or nitrogen) to prevent degradation. Lyophilized forms are stable for >12 months .
  • Waste Disposal : Neutralize with 1M NaOH before disposal in accordance with hazardous waste regulations .

Advanced Research Questions

Q. How can researchers design experiments to evaluate serotonin receptor binding affinity and resolve contradictions in reported data?

  • Methodological Answer :

  • Radioligand Binding Assays : Use 5-HT1A/2A receptor-expressing cell membranes (e.g., HEK293 cells) and competitive binding with [³H]-8-OH-DPAT (for 5-HT1A) or [³H]-ketanserin (for 5-HT2A). Include controls like serotonin (positive control) and ethanolamine (negative control) .
  • Data Contradiction Mitigation : Variability may arise from differences in buffer composition (e.g., Tris vs. PBS) or ionic strength. Standardize assay conditions (pH 7.4, 25°C) and validate receptor expression levels via Western blot .

Q. What experimental design considerations are critical for in vivo efficacy studies targeting inflammatory pathways?

  • Methodological Answer :

  • Animal Models : Use LPS-induced inflammation models in rodents. Administer the compound intraperitoneally (1–10 mg/kg) and measure serum IL-6/CRP levels via ELISA .
  • Dose Optimization : Perform dose-response studies with vehicle controls (saline + 0.1% DMSO). Monitor adverse effects (e.g., CNS depression) using open-field tests .
  • Tissue Distribution : Use LC-MS/MS to quantify compound levels in brain, liver, and plasma 1–24 hours post-administration .

Q. How can researchers assess the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Simulated Gastric Fluid (SGF) : Incubate the compound in 0.1N HCl (pH 1.2) at 37°C for 2 hours. Analyze degradation products via HPLC .
  • Plasma Stability : Incubate with rat/human plasma (1:1 v/v) at 37°C. Terminate reactions with acetonitrile at 0, 15, 30, and 60 minutes, then centrifuge and analyze supernatant .

Q. What strategies are effective in resolving discrepancies in reported anti-proliferative activity across cell lines?

  • Methodological Answer :

  • Cell Line Validation : Ensure mycoplasma-free status and authenticate via STR profiling. Use at least two unrelated cell lines (e.g., MCF-7 and A549) .
  • Assay Consistency : Standardize cell density (e.g., 5,000 cells/well), incubation time (48–72 hours), and readouts (MTT vs. resazurin). Normalize data to untreated controls .
  • Mechanistic Follow-Up : Perform RNA-seq to identify differentially expressed genes (e.g., apoptosis markers like BAX/BCL-2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3-(1-Amino-3-hydroxy-propyl)-phenol hydrochloride
Reactant of Route 2
(R)-3-(1-Amino-3-hydroxy-propyl)-phenol hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.